Ethyl 3-{[(2-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound characterized by its unique chemical structure. This compound is part of the benzoate ester family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:
Esterification: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Piperazine Substitution: Finally, the ethylpiperazine group is introduced via a substitution reaction, where 4-ethylpiperazine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzamido group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Benzoate: A simpler ester with applications in fragrances and organic synthesis.
Ethyl Benzoate: Another ester used in similar applications but lacks the complex functional groups of the target compound.
2-Chlorobenzamide: A related amide with different biological activities.
Uniqueness
ETHYL 3-(2-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26ClN3O3 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H26ClN3O3/c1-3-25-11-13-26(14-12-25)20-10-9-16(22(28)29-4-2)15-19(20)24-21(27)17-7-5-6-8-18(17)23/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,27) |
InChI Key |
WDVMEJAPRARUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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